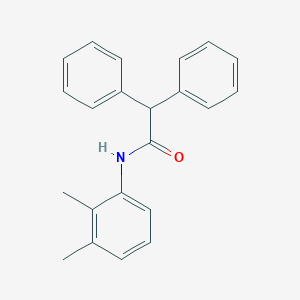![molecular formula C14H19NO2 B249971 N-isopropyl-4-[(2-methyl-2-propenyl)oxy]benzamide](/img/structure/B249971.png)
N-isopropyl-4-[(2-methyl-2-propenyl)oxy]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isopropyl-4-[(2-methyl-2-propenyl)oxy]benzamide, also known as AEBSF, is a serine protease inhibitor that is commonly used in biochemical and physiological research. It is a white crystalline powder that is soluble in water and has a molecular weight of 277.36 g/mol. AEBSF is widely used in laboratory experiments due to its ability to inhibit serine proteases, which are enzymes that play a crucial role in many biological processes.
Mécanisme D'action
N-isopropyl-4-[(2-methyl-2-propenyl)oxy]benzamide works by irreversibly inhibiting the active site of serine proteases. It forms a covalent bond with the serine residue in the active site of the protease, which prevents the protease from carrying out its normal function.
Biochemical and Physiological Effects:
N-isopropyl-4-[(2-methyl-2-propenyl)oxy]benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of a wide range of serine proteases, including trypsin, chymotrypsin, and thrombin. N-isopropyl-4-[(2-methyl-2-propenyl)oxy]benzamide has also been shown to inhibit the activity of the proteasome, which is a complex of enzymes that plays a crucial role in the degradation of proteins. In addition, N-isopropyl-4-[(2-methyl-2-propenyl)oxy]benzamide has been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the activity of proteases involved in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-isopropyl-4-[(2-methyl-2-propenyl)oxy]benzamide has a number of advantages for use in laboratory experiments. It is a potent and specific inhibitor of serine proteases, which makes it useful for studying the role of proteases in biological processes. It is also relatively stable and easy to handle, which makes it a convenient reagent for laboratory experiments.
However, there are also some limitations to the use of N-isopropyl-4-[(2-methyl-2-propenyl)oxy]benzamide in laboratory experiments. It is an irreversible inhibitor, which means that it cannot be removed from the protease once it has formed a covalent bond. This can make it difficult to study the effects of proteases on biological processes over time. In addition, N-isopropyl-4-[(2-methyl-2-propenyl)oxy]benzamide can also inhibit other enzymes that contain a serine residue in their active site, which can lead to off-target effects.
Orientations Futures
There are a number of future directions for research on N-isopropyl-4-[(2-methyl-2-propenyl)oxy]benzamide. One area of research is the development of more specific inhibitors of serine proteases. This could involve the use of computational methods to design inhibitors that are more selective for specific proteases. Another area of research is the study of the effects of N-isopropyl-4-[(2-methyl-2-propenyl)oxy]benzamide on the activity of proteases in vivo. This could involve the use of animal models to study the effects of N-isopropyl-4-[(2-methyl-2-propenyl)oxy]benzamide on biological processes such as blood coagulation and inflammation. Finally, there is also potential for the use of N-isopropyl-4-[(2-methyl-2-propenyl)oxy]benzamide in the development of new drugs for the treatment of diseases such as cancer and inflammation.
Méthodes De Synthèse
N-isopropyl-4-[(2-methyl-2-propenyl)oxy]benzamide can be synthesized through a multi-step process that involves the reaction of 4-aminobenzamidine with isopropyl chloroformate to produce N-isopropyl-4-aminobenzamidine. This compound is then reacted with 2-methyl-2-propen-1-ol to produce N-isopropyl-4-[(2-methyl-2-propenyl)oxy]benzamide.
Applications De Recherche Scientifique
N-isopropyl-4-[(2-methyl-2-propenyl)oxy]benzamide is commonly used as a serine protease inhibitor in biochemical and physiological research. It is used to inhibit proteases such as trypsin, chymotrypsin, and thrombin, which play important roles in many biological processes such as blood coagulation, digestion, and inflammation. N-isopropyl-4-[(2-methyl-2-propenyl)oxy]benzamide is also used in the purification of proteins and in the study of protein-protein interactions.
Propriétés
Formule moléculaire |
C14H19NO2 |
|---|---|
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
4-(2-methylprop-2-enoxy)-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C14H19NO2/c1-10(2)9-17-13-7-5-12(6-8-13)14(16)15-11(3)4/h5-8,11H,1,9H2,2-4H3,(H,15,16) |
Clé InChI |
ZXRRFRIVXHZAEF-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)OCC(=C)C |
SMILES canonique |
CC(C)NC(=O)C1=CC=C(C=C1)OCC(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



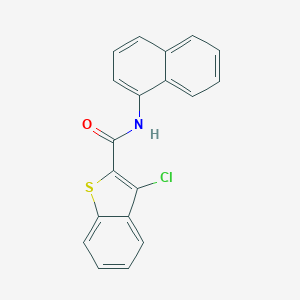
![2-[(2-{[2-(Benzylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)carbamoyl]benzoic acid](/img/structure/B249897.png)
![(3Z)-4-(4-chlorophenyl)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-5-(pyridin-3-ylmethyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B249900.png)
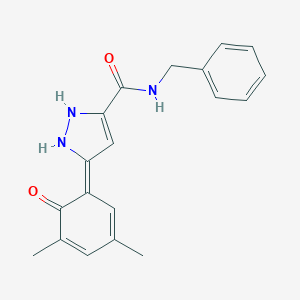
![4-([1,1'-biphenyl]-4-yldiazenyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B249902.png)
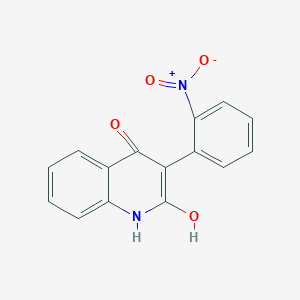
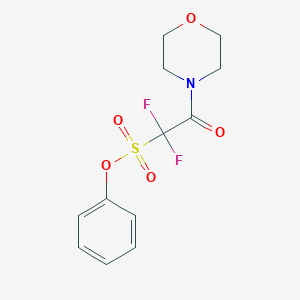
![(5E)-2-(3-methylanilino)-5-[(4-methylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B249908.png)
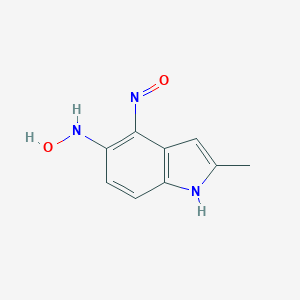
![1-(3-Chloro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)azepane](/img/structure/B249917.png)
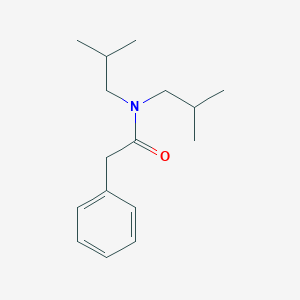
![8-chloro-5-ethyl-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B249933.png)
![8-fluoro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B249936.png)
